Bis(5-chloro-2-methylphenyl)diazene
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Overview
Description
Bis(5-chloro-2-methylphenyl)diazene is an organic compound with the molecular formula C14H12Cl2N2 It is a diazene derivative, characterized by the presence of two phenyl rings substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(5-chloro-2-methylphenyl)diazene typically involves the reaction of 5-chloro-2-methylaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 5-chloro-2-methylaniline under basic conditions to yield the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable base such as sodium hydroxide to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(5-chloro-2-methylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(5-chloro-2-methylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of bis(5-chloro-2-methylphenyl)diazene involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and DNA. These interactions can result in the modulation of cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)diazene: Similar structure but with chlorine atoms at different positions.
Bis(2-methylphenyl)diazene: Similar structure but without chlorine atoms.
Bis(5-bromo-2-methylphenyl)diazene: Similar structure but with bromine instead of chlorine.
Uniqueness
Bis(5-chloro-2-methylphenyl)diazene is unique due to the specific positioning of chlorine and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in distinct properties compared to other diazene derivatives.
Properties
CAS No. |
22237-34-9 |
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Molecular Formula |
C14H12Cl2N2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
bis(5-chloro-2-methylphenyl)diazene |
InChI |
InChI=1S/C14H12Cl2N2/c1-9-3-5-11(15)7-13(9)17-18-14-8-12(16)6-4-10(14)2/h3-8H,1-2H3 |
InChI Key |
YZOMWCBTWIXYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C=CC(=C2)Cl)C |
Origin of Product |
United States |
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